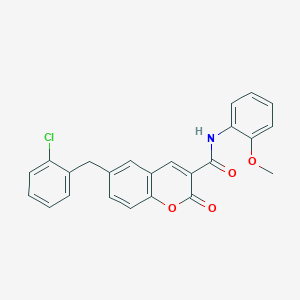![molecular formula C27H23N5O2S B5041870 N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5041870.png)
N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors One common synthetic route involves the condensation of 2-nitroaniline with a suitable aldehyde to form the quinoxaline coreThe final step involves the coupling of the quinoxaline derivative with 4-aminophenyl aniline under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds with various functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antiviral properties.
Levomycin: An antibiotic used for its antibacterial properties.
Carbadox: An antibiotic used in animal feed.
Uniqueness
N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities.
Propiedades
IUPAC Name |
N-[3-[4-(4-aminophenyl)anilino]quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-18-6-16-23(17-7-18)35(33,34)32-27-26(30-24-4-2-3-5-25(24)31-27)29-22-14-10-20(11-15-22)19-8-12-21(28)13-9-19/h2-17H,28H2,1H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXJEVDJCUKPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]azepane](/img/structure/B5041791.png)

![N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5041806.png)
![4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5041809.png)
![9-[2-(4-Chloro-3-ethylphenoxy)ethyl]carbazole](/img/structure/B5041817.png)

![3,4-dichloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5041829.png)
![(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5041831.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5041839.png)
![2,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B5041845.png)

![3-fluoro-N-[3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B5041873.png)

![1-{5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5041889.png)
